BenchChemオンラインストアへようこそ!

(2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

Lipophilicity Drug-likeness Membrane permeability

(2S)-tert-Butyl 2-ethyl-6-methylmorpholine-4-carboxylate (CAS 937175-03-6) is a chiral, N-Boc-protected 2,6-disubstituted morpholine derivative with molecular formula C₁₂H₂₃NO₃ and molecular weight 229.32 g/mol. It belongs to the class of morpholine-4-carboxylate esters that serve as versatile intermediates in medicinal chemistry and organic synthesis, with the tert-butyl carbamate (Boc) group providing orthogonal amine protection during multi-step synthetic sequences.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B13070175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCC1CN(CC(O1)C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO3/c1-6-10-8-13(7-9(2)15-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m0/s1
InChIKeyVCJKASZYBALQRT-AXDSSHIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-tert-Butyl 2-Ethyl-6-Methylmorpholine-4-Carboxylate: A Chiral Boc-Protected Morpholine Building Block for Asymmetric Synthesis Procurement


(2S)-tert-Butyl 2-ethyl-6-methylmorpholine-4-carboxylate (CAS 937175-03-6) is a chiral, N-Boc-protected 2,6-disubstituted morpholine derivative with molecular formula C₁₂H₂₃NO₃ and molecular weight 229.32 g/mol [1]. It belongs to the class of morpholine-4-carboxylate esters that serve as versatile intermediates in medicinal chemistry and organic synthesis, with the tert-butyl carbamate (Boc) group providing orthogonal amine protection during multi-step synthetic sequences [2]. The (2S) absolute configuration at the C2 position, combined with C2-ethyl and C6-methyl substitution, establishes a defined three-dimensional vector set that is increasingly demanded in fragment-based drug discovery and chiral pool synthesis strategies .

Why (2S)-tert-Butyl 2-Ethyl-6-Methylmorpholine-4-Carboxylate Cannot Be Interchanged with Unprotected, Racemic, or Differently Substituted Morpholine Analogs


Substituting (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate with a generic morpholine building block introduces risks at three levels. First, loss of the N-Boc protecting group eliminates orthogonal protection, forcing re-engineering of synthetic routes [1]. Second, switching from the (2S) enantiomer to a racemate or the (2R) antipode alters the spatial presentation of the C2-ethyl vector, which can abolish target binding or selectivity in downstream chiral drug candidates [2]. Third, replacement with a C2-hydroxymethyl or des-ethyl analog changes hydrogen-bond donor count, lipophilicity, and metabolic vulnerability, as quantified in Section 3 [3]. These are not cosmetic variations—they directly impact synthetic efficiency, enantiomeric purity of final compounds, and biological outcomes.

Quantitative Differentiation Evidence: (2S)-tert-Butyl 2-Ethyl-6-Methylmorpholine-4-Carboxylate Versus Closest Analogs


Lipophilicity (XLogP3-AA = 2.1) Positions This Compound in the Optimal Drug-Like Space Compared to the Parent Boc-Morpholine (XLogP3-AA = 1.19)

The target compound exhibits a computed XLogP3-AA of 2.1 [1], a 0.91 log-unit increase over the parent tert-butyl morpholine-4-carboxylate (CAS 220199-85-9; XLogP3-AA = 1.19) [2]. This ~8-fold theoretical increase in octanol-water partition coefficient places the molecule closer to the median logP of oral drugs (logP ≈ 2–3), while the parent compound falls below typical oral bioavailability thresholds [3]. The shift is driven synergistically by the C2-ethyl and C6-methyl substituents on the morpholine ring.

Lipophilicity Drug-likeness Membrane permeability

Absence of Hydrogen-Bond Donors (HBD = 0) Distinguishes This Compound from the C2-Hydroxymethyl Analog (HBD = 1) and Affects Passive Permeability

The target compound has zero hydrogen-bond donors (HBD = 0) [1], whereas the closely related tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate (CAS 1700609-48-8) possesses one HBD from the primary alcohol [2]. Each hydrogen-bond donor is estimated to reduce passive membrane permeability by approximately 10-fold in Caco-2 assays, according to established drug design principles [3]. The absence of HBD in the target compound is a critical advantage when designing CNS-penetrant or intracellular-targeting molecules.

Hydrogen-bond donor count Passive permeability CNS drug design

Molecular Weight (229.32 Da) and C12 Scaffold Offer a Distinct Vector Balance Versus the Lighter Unprotected 2-Ethyl-6-Methylmorpholine (129.20 Da)

With a molecular weight of 229.32 Da, the target compound occupies the 'upper fragment' or 'scaffold' space [1]. Its unprotected counterpart, 2-ethyl-6-methylmorpholine (CAS 59630-15-8), has MW 129.20 Da . The 100.12 Da difference is accounted for entirely by the Boc protecting group (C₅H₉O₂, 101.1 Da). This means the target compound provides a pre-installed orthogonal protecting group, enabling direct use in amide coupling or nucleophilic substitution without a separate Boc installation step, saving one synthetic operation.

Molecular weight Fragment-based drug discovery Vector diversity

Defined (2S) Absolute Configuration Provides Enantiomeric Certainty Not Available from Racemic or cis/trans-Only Descriptors

The target compound carries an unambiguous (2S) absolute configuration assignment at C2, with controlled stereochemistry at C6 (the (2S,6R) diastereomer is the most commonly supplied form, CAS 2381918-61-0) . In contrast, generic 'cis-2-ethyl-6-methylmorpholine' is supplied as a racemic cis mixture without defined absolute configuration . The systematic chemical diversity (SCD) framework demonstrates that relative and absolute stereochemistry of morpholine substituents governs biological target engagement, with different diastereomers showing divergent activity in fragment screens [1].

Absolute stereochemistry Enantiomeric purity Asymmetric synthesis

Optimal Procurement and Application Scenarios for (2S)-tert-Butyl 2-Ethyl-6-Methylmorpholine-4-Carboxylate


Fragment-to-Lead Optimization Requiring Defined Lipophilicity in the logP 2–3 Window

When a fragment hit contains a morpholine core and the medicinal chemistry team needs to increase lipophilicity without introducing aromatic rings, (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate (XLogP3 = 2.1) [1] offers a quantifiable logP advantage of +0.91 over the parent Boc-morpholine scaffold. This positions the elaborated molecule closer to the oral drug lipophilicity sweet spot (logP 2–3), as established in Section 3, Evidence Item 1. Procurement of this specific compound avoids the need for post-hoc alkylation to tune logP.

CNS Drug Discovery Programs Where Zero HBD Is a Prerequisite for Blood-Brain Barrier Penetration

For CNS-targeted programs, the target compound's zero hydrogen-bond donor count (HBD = 0) [1] provides a critical advantage over the C2-hydroxymethyl analog (HBD = 1), which carries an ~10-fold passive permeability penalty (Section 3, Evidence Item 2). Selecting the ethyl-substituted Boc-morpholine eliminates the need for late-stage alcohol protection/deprotection, streamlining the synthetic route and preserving the permeability profile essential for brain exposure.

Library Synthesis and Parallel Chemistry Requiring Pre-Installed Orthogonal Protection

In high-throughput library production, the pre-installed Boc group on (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate (MW 229.32 Da) [1] eliminates one protection step compared to starting from the free amine 2-ethyl-6-methylmorpholine (Section 3, Evidence Item 3). When multiplied across a 96- or 384-member library, this single-step economy translates to significant time and cost savings. The defined (2S) stereochemistry also ensures that every library member is enantiomerically pure, a requirement for reliable screening data.

Chiral Drug Candidate Development Requiring Regulated Enantiomeric Purity

For development candidates advancing toward IND-enabling studies, the (2S) absolute configuration of this building block provides regulatory-grade enantiomeric definition (Section 3, Evidence Item 4). Unlike racemic cis-2-ethyl-6-methylmorpholine, which requires chiral separation or asymmetric synthesis to isolate the active enantiomer, procurement of the pre-resolved (2S)-Boc derivative ensures that downstream intermediates maintain stereochemical integrity, supporting the FDA requirement for full characterization of chiral drug substances.

Quote Request

Request a Quote for (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.